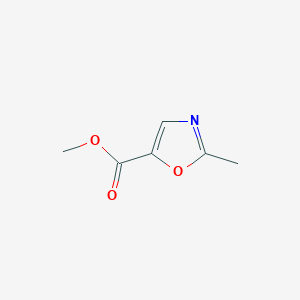

Methyl 2-methyloxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQUYIDTEHMXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652089 | |

| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651059-70-0 | |

| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methyloxazole-5-carboxylate from Foundational Starting Materials

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] Methyl 2-methyloxazole-5-carboxylate, in particular, serves as a crucial building block for more complex molecular architectures. This guide provides an in-depth exploration of robust and efficient synthetic strategies for its preparation from basic, readily available starting materials. We will dissect two primary, field-proven methodologies: the classical Robinson-Gabriel synthesis and a modern [3+2] cycloaddition approach. The discussion emphasizes the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the 2,5-Disubstituted Oxazole Core

Oxazole derivatives are ubiquitous in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern of this compound, featuring a methyl group at the C2 position and a methyl ester at the C5 position, offers two distinct points for further chemical modification. The C2-methyl group can undergo various C-H activation or functionalization reactions, while the C5-ester provides a handle for amide bond formation, reduction, or hydrolysis, making it a highly versatile synthetic intermediate.[2] This guide is designed to equip researchers and drug development professionals with the foundational knowledge to synthesize this key intermediate efficiently and scalably.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections that point toward established oxazole synthesis methodologies. The core strategy involves forming the C-O and C=N bonds of the heterocyclic ring from acyclic precursors.

Figure 1: Retrosynthetic approaches to this compound.

This analysis highlights two primary pathways:

-

The Robinson-Gabriel Synthesis: This classical approach involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6] For our target, this requires the synthesis of an N-acetylated α-amino-β-ketoester.

-

[3+2] Cycloaddition: A more contemporary strategy involves the direct reaction of a carboxylic acid (providing the C2-substituent) with an activated isocyanide (providing the C4 and C5 atoms).[7][8]

We will explore both methodologies in detail, providing the necessary protocols and mechanistic insights.

Methodology 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and time-tested method for preparing oxazoles by the acid-catalyzed cyclodehydration of N-acyl-α-amino ketones.[6][9] The reaction's driving force is the formation of the stable aromatic oxazole ring.

Mechanistic Principle

The reaction proceeds via protonation of one of the carbonyl oxygens of the N-acyl-α-amino ketone precursor, followed by an intramolecular nucleophilic attack from the other carbonyl oxygen to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration steps lead to the final aromatic oxazole product. The choice of a powerful dehydrating agent is critical to drive the reaction to completion.[10][11]

Figure 2: Experimental workflow for the Robinson-Gabriel synthesis.

Synthesis of the Precursor: Methyl 2-(acetylamino)-3-oxobutanoate

The key starting material, an N-acyl-α-amino ketone, must first be prepared. A common route starts from commercially available methyl acetoacetate.

Protocol 1: Precursor Synthesis

-

Oximation: React methyl acetoacetate with sodium nitrite in acetic acid to form methyl 2-hydroxyimino-3-oxobutanoate.

-

Reduction & Acetylation: The oxime is then reduced (e.g., with zinc in acetic acid or catalytic hydrogenation) to the corresponding amine, which is acetylated in situ with acetic anhydride to yield the desired precursor, Methyl 2-(acetylamino)-3-oxobutanoate.

Experimental Protocol: Cyclodehydration

Materials:

-

Methyl 2-(acetylamino)-3-oxobutanoate (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ice-water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the precursor, Methyl 2-(acetylamino)-3-oxobutanoate.

-

Acid Addition: Carefully add concentrated sulfuric acid (approx. 2-3 equivalents) or polyphosphoric acid (enough to ensure stirring) to the precursor at 0 °C.

-

Heating: Heat the mixture to 100-120 °C (for H₂SO₄) or 160-180 °C (for PPA) for 2-4 hours.[12] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto a stirred mixture of ice and water.[12]

-

Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Causality: The use of strong protic acids like H₂SO₄ or PPA serves a dual purpose: they catalyze the cyclization by protonating the carbonyl groups, making them more electrophilic, and they act as powerful dehydrating agents to remove the water generated, thus driving the equilibrium towards the aromatic oxazole product.[10]

Methodology 2: [3+2] Cycloaddition from Carboxylic Acids

A more modern and often milder alternative involves the direct synthesis of oxazoles from carboxylic acids and isocyanides.[8] This approach offers high atom economy and avoids the need for pre-functionalized precursors. For our target, this translates to a one-pot reaction between acetic acid and methyl isocyanoacetate.

Mechanistic Principle

This transformation relies on the in-situ activation of the carboxylic acid. A coupling reagent, such as a stable triflylpyridinium salt, converts the carboxylic acid into a highly reactive acylpyridinium salt. This intermediate is then trapped by the nucleophilic isocyanide carbon of methyl isocyanoacetate. A subsequent intramolecular cyclization and elimination sequence yields the 4,5-disubstituted oxazole.[8]

Figure 3: Logical relationship in the [3+2] cycloaddition synthesis.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Acetic Acid (1.2 equiv)

-

Methyl Isocyanoacetate (1.0 equiv)

-

Triflylpyridinium reagent (e.g., N-(Trifluoromethylsulfonyl)pyridinium Triflate) (1.2 equiv)[8]

-

4-(Dimethylamino)pyridine (DMAP) (2.4 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Activation: To a solution of acetic acid and the triflylpyridinium reagent in DCM, add DMAP at room temperature and stir for 10-15 minutes to generate the active acylpyridinium salt in situ.

-

Cycloaddition: Add a solution of methyl isocyanoacetate in DCM to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the consumption of the isocyanide.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with DCM.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the target compound.

Causality: The success of this method hinges on the choice of the activating agent. The triflylpyridinium salt is highly effective at converting the weakly electrophilic carboxylic acid into a potent acylating agent.[8] DMAP acts as a base to facilitate the formation of the acylpyridinium salt and subsequent steps. This one-pot sequence is highly efficient as it avoids the isolation of reactive intermediates.

Comparative Analysis of Synthetic Routes

The choice between the Robinson-Gabriel and the [3+2] cycloaddition methods depends on factors such as available starting materials, desired scale, and tolerance for harsh reaction conditions.

| Feature | Robinson-Gabriel Synthesis | [3+2] Cycloaddition Synthesis |

| Starting Materials | Methyl acetoacetate derivative | Acetic acid, Methyl isocyanoacetate |

| Key Reagents | Strong acids (H₂SO₄, PPA) | Triflylpyridinium salt, DMAP |

| Reaction Conditions | High temperatures (100-180 °C) | Room temperature |

| Advantages | Classical, well-established method | Mild conditions, high atom economy, one-pot procedure |

| Disadvantages | Harsh acidic conditions, multi-step precursor synthesis | Requires specialized activating reagent |

| Reference | [5][6][12] | [7][8] |

Conclusion

The synthesis of this compound can be successfully achieved from basic starting materials via multiple strategic pathways. The Robinson-Gabriel synthesis represents a powerful, classical approach, albeit one that requires harsh conditions and a multi-step preparation of its key precursor. In contrast, the modern [3+2] cycloaddition of acetic acid and methyl isocyanoacetate offers a milder, more direct, and highly efficient one-pot alternative that is well-suited for modern organic and medicinal chemistry laboratories. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

"Methyl 2-methyloxazole-5-carboxylate" CAS number 651059-70-0 properties

An In-depth Technical Guide to Methyl 2-methyloxazole-5-carboxylate (CAS 651059-70-0)

Executive Summary

This compound is a heterocyclic compound featuring a five-membered oxazole ring. This structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. Possessing both a nucleophilic nitrogen atom and an electrophilic ester functional group, this compound serves as a versatile and valuable building block in organic synthesis. Its primary utility lies in its role as a key intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, chemical reactivity, and safety protocols, tailored for researchers and professionals in the field of drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its unique identifiers and physical characteristics. These properties are critical for its handling, characterization, and application in experimental settings.

Chemical Structure and Identifiers

The molecule consists of an oxazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 651059-70-0 | [1][3] |

| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Molecular Formula | C₆H₇NO₃ | [1][3] |

| Molecular Weight | 141.13 g/mol | [1] |

| Physical Form | Solid (Off White) | [1] |

| Purity | ≥ 98-99% (Typical) | [1] |

| Boiling Point | 191.1 ± 13.0 °C (Predicted) | [3][4] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [3][4] |

| InChI Key | HCQUYIDTEHMXQS-UHFFFAOYSA-N | |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are proprietary, its structure lends itself to established methodologies for constructing 2,5-disubstituted oxazole rings. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

General Synthetic Approaches

The synthesis of oxazoles is a well-documented area of heterocyclic chemistry. Key strategies applicable to this target molecule include:

-

[3+2] Cycloaddition Reactions: These methods are highly efficient for forming the five-membered oxazole ring. A common approach involves the reaction of an isocyanide with an acid chloride or a similar activated carbonyl species.[5] For instance, the reaction of methyl isocyanoacetate with an appropriate precursor can yield the oxazole-5-carboxylate core.[6][7]

-

Van Leusen Oxazole Synthesis: This powerful one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2N1 synthon, which reacts with an aldehyde to form the oxazole ring.[8] While not directly applicable for the 5-carboxylate, modifications of this reaction can be employed.

-

Functional Group Interconversion: An alternative strategy involves synthesizing a related oxazole derivative and then performing functional group manipulations. For example, one could start with the corresponding 2-methyloxazole-5-carboxylic acid and perform an esterification with methanol in the presence of an acid catalyst to yield the final product.[9]

Reactivity and Application as a Synthetic Intermediate

The utility of this compound in drug discovery stems from the reactivity of its functional groups, which serve as handles for further molecular elaboration.

Key Reactive Sites

-

Methyl Ester: The ester group is the primary site for modification. It can undergo:

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) or acid will hydrolyze the ester to the corresponding carboxylic acid (2-methyloxazole-5-carboxylic acid).[9] This acid is a crucial intermediate for forming amides via coupling reactions (e.g., with EDC/HOBt or HATU) with various amines.

-

Amidation: Direct reaction with amines, sometimes at elevated temperatures, can form amides, though hydrolysis followed by coupling is often more efficient.

-

Transesterification: Reaction with another alcohol under acidic or basic conditions can exchange the methyl group for a different alkyl or aryl group.[9]

-

-

Oxazole Ring: The oxazole ring is aromatic and generally stable. However, it can participate in certain reactions, such as electrophilic substitution, though it is less reactive than other heterocycles like pyrrole or furan. The electron-withdrawing nature of the carboxylate group at C5 deactivates the ring towards electrophilic attack.

This dual reactivity makes it a valuable precursor for creating libraries of compounds for biological screening. For example, the oxazole core is found in DGAT-1 inhibitors for obesity and diabetes, as well as tubulin polymerization inhibitors used as anticancer agents.[10][11]

Spectroscopic and Analytical Data

Full characterization relies on standard spectroscopic methods. While specific spectra for this compound must be obtained from the supplier, the expected data can be predicted based on its structure.[12][13]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet around 2.5-2.7 ppm for the C2-methyl group protons.

-

A singlet around 3.8-4.0 ppm for the ester methyl group protons.

-

A singlet around 7.5-8.0 ppm for the single proton on the oxazole ring (H4).

-

-

¹³C NMR: The carbon NMR spectrum should reveal six signals corresponding to each unique carbon atom: the two methyl carbons, the three distinct carbons of the oxazole ring, and the carbonyl carbon of the ester.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 141. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information below is derived from supplier safety data sheets.[14]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat. | [14][15] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Recommended storage is often in a freezer to ensure long-term stability. | |

In case of accidental exposure, it is crucial to consult the full Safety Data Sheet (SDS) and seek medical attention.[14]

Conclusion

This compound, CAS 651059-70-0, is a strategically important heterocyclic building block. Its well-defined structure, predictable reactivity, and the established importance of the oxazole scaffold in bioactive compounds make it a valuable tool for medicinal chemists and researchers in drug development. Through straightforward transformations, primarily centered on its methyl ester functionality, it provides a reliable entry point for the synthesis of diverse and complex molecules with potential therapeutic applications. Adherence to standard safety protocols is essential when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. m.upfluorochem.com [m.upfluorochem.com]

- 5. Buy Methyl 2-formyloxazole-5-carboxylate [smolecule.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]

- 10. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 651059-70-0|this compound|BLD Pharm [bldpharm.com]

- 13. 2-Methyl-oxazole-5-carboxylic acid(1216012-87-1) 1H NMR spectrum [chemicalbook.com]

- 14. file.ambeed.com [file.ambeed.com]

- 15. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-methyloxazole-5-carboxylate: ¹H and ¹³C NMR Analysis

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-methyloxazole-5-carboxylate (CAS 651059-70-0). This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. The guide will delve into the predicted spectral features of this molecule, offering insights grounded in established principles of NMR spectroscopy and comparative data from related oxazole derivatives.

Introduction: The Significance of this compound

This compound belongs to the oxazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.[1] Oxazole derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in the synthesis of new therapeutic agents.[2] Accurate structural characterization is paramount in the development of such molecules, and NMR spectroscopy stands as a primary tool for providing detailed atomic-level structural information.[3] This guide will provide a comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the underlying principles that govern the chemical shifts and coupling patterns.

Molecular Structure and Predicted NMR Spectra

The molecular structure of this compound is foundational to understanding its NMR spectra. The key to accurate spectral interpretation lies in recognizing the distinct chemical environments of each proton and carbon atom within the molecule.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show three distinct signals corresponding to the three different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~7.8 - 8.2 | Singlet (s) | 1H | H-4 | The proton at position 4 of the oxazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and the ester group. Its chemical shift is predicted to be in the downfield region typical for protons on electron-deficient aromatic rings.[4][5] |

| 2 | ~3.9 | Singlet (s) | 3H | -OCH₃ (ester) | The methyl protons of the ester group are attached to an oxygen atom, which is electronegative and causes a downfield shift. This signal is expected to appear as a sharp singlet. |

| 3 | ~2.5 | Singlet (s) | 3H | -CH₃ (at C2) | The methyl protons attached to the C2 position of the oxazole ring are in a relatively shielded environment compared to the other protons and are expected to appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| 1 | ~162 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field.[6] |

| 2 | ~160 | C2 (oxazole) | The carbon at position 2 of the oxazole ring, bonded to nitrogen and a methyl group, is expected to be in the downfield region characteristic of carbons in heterocyclic aromatic systems.[7] |

| 3 | ~145 | C5 (oxazole) | The carbon at position 5, attached to the ester group, is also significantly deshielded.[7] |

| 4 | ~130 | C4 (oxazole) | The carbon at position 4, bonded to a proton, will have a chemical shift in the aromatic region, influenced by the adjacent oxygen and the overall electron distribution in the ring.[7] |

| 5 | ~52 | -OCH₃ (ester) | The carbon of the ester's methyl group will be found in the typical range for sp³ carbons attached to an oxygen atom. |

| 6 | ~14 | -CH₃ (at C2) | The methyl carbon at C2 is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of pure this compound. The purity of the sample is crucial for obtaining a clean spectrum.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules due to its good dissolving power and the presence of a deuterium signal for locking the magnetic field.[8] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5]

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. The lock ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to higher resolution spectra.

-

For the ¹H NMR spectrum, acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. The spectrum should be acquired with proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons with attached protons.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectra.

-

Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

-

Perform peak picking to identify the exact chemical shifts of all signals in both spectra.

-

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on fundamental NMR principles and data from structurally analogous compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data, which can then be used to validate and refine the predictions made herein. For researchers in drug discovery and organic synthesis, a thorough understanding of the NMR spectroscopic features of such heterocyclic molecules is indispensable for unambiguous structure confirmation and purity assessment.

References

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. smolecule.com [smolecule.com]

- 3. journalspub.com [journalspub.com]

- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. rsc.org [rsc.org]

Chemical structure and IUPAC name of "Methyl 2-methyloxazole-5-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in numerous pharmacologically active compounds. Within this important class of heterocycles, Methyl 2-methyloxazole-5-carboxylate emerges as a versatile and highly valuable building block. Its bifunctional nature, possessing both a reactive ester for amide bond formation and a modifiable methyl group, allows for extensive chemical elaboration. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring. The ring is substituted at the 2-position with a methyl group and at the 5-position with a methyl carboxylate group.

Systematic IUPAC Name: Methyl 2-methyl-1,3-oxazole-5-carboxylate

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Information:

| Identifier | Value |

| CAS Number | 651059-70-0[1] |

| Molecular Formula | C₆H₇NO₃[1] |

| Molecular Weight | 141.13 g/mol |

| InChI Key | HCQUYIDTEHMXQS-UHFFFAOYSA-N |

Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the construction of the oxazole ring from acyclic precursors, followed by esterification if necessary.

Hantzsch-Type Synthesis and Esterification

A prevalent method for constructing the oxazole core is a modification of the Hantzsch synthesis, which involves the condensation of an α-haloketone with an amide. For this compound, a plausible route begins with the reaction of a suitable β-ketoester with a halogenating agent, followed by cyclization with acetamide. The resulting carboxylic acid can then be esterified.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Methyl-1,3-oxazole-5-carboxylic acid

-

Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as acetonitrile, add thioacetamide (1.2 equivalents).

-

Cyclization: Add triethylamine (2.5 equivalents) to the mixture. Heat the reaction mixture to reflux (approximately 82°C) for one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the intermediate ester is hydrolyzed by adding a solution of sodium hydroxide and heating.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of less than 2. The precipitated product, 2-methyl-1,3-oxazole-5-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Fischer Esterification

-

Esterification: Suspend the crude 2-Methyl-1,3-oxazole-5-carboxylic acid (1 equivalent) in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Isolation and Purification: After completion, the methanol is removed under reduced pressure. The residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of the expected spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl group at the 2-position (approx. 2.5 ppm), a singlet for the methyl ester protons (approx. 3.9 ppm), and a singlet for the proton on the oxazole ring at the 4-position (approx. 7.5-8.0 ppm). |

| ¹³C NMR | Resonances for the methyl carbon at C2, the oxazole ring carbons (C2, C4, C5), the ester carbonyl carbon, and the methyl ester carbon. |

| FT-IR (cm⁻¹) | A strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. C-O stretching bands for the ester and the oxazole ring. C-H stretching vibrations for the methyl groups. |

| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 141.13. Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃). |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively functionalize the ester and methyl groups.

Precursor for Bioactive Molecules

The ester functionality of this compound serves as a handle for the introduction of various side chains through amide bond formation. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Oxazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-methyl-5-carboxylate scaffold provides a robust starting point for the exploration of new chemical space in the quest for novel therapeutic agents.

Building Block in Organic Synthesis

Beyond its direct application in medicinal chemistry, this compound is a versatile building block in broader organic synthesis. The oxazole ring can participate in various chemical transformations, including cycloaddition reactions and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Caption: Applications and functionalization of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Store in a cool, dry place, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Topic: Methyl 2-methyloxazole-5-carboxylate: A Comprehensive Guide to Solubility and Stability Studies

An In-Depth Technical Guide for Drug Development Professionals

Foreword: From Molecule to Medicine

In the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent, its fundamental physicochemical properties serve as the gatekeepers of success. Among the most critical of these are solubility and stability. For a molecule like Methyl 2-methyloxazole-5-carboxylate (CAS: 651059-70-0), a heterocyclic compound with potential as a synthetic building block in medicinal chemistry, understanding these characteristics is not merely an academic exercise; it is a prerequisite for rational drug development.[1][2] Poor aqueous solubility can doom a candidate with low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1]

This guide provides a robust framework for the comprehensive evaluation of this compound. We will move beyond rote procedures to explore the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH). Our objective is to equip researchers with the knowledge to generate a self-validating, reliable, and insightful data package that will guide formulation, define storage conditions, and ultimately, determine the viability of this compound for further development.

Physicochemical Profile & Analytical Cornerstone

Before embarking on solubility or stability assessments, a foundational understanding of the molecule and a reliable method for its quantification are essential.

1.1 Core Properties

This compound is a small heterocyclic molecule. Its structure, featuring an oxazole ring, a methyl ester, and a methyl group, dictates its polarity and potential for intermolecular interactions. A summary of its known and predicted properties is crucial for experimental design.

| Property | Value / Information | Source |

| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| CAS Number | 651059-70-0 | [3] |

| Molecular Formula | C₆H₇NO₃ | [3] |

| Molecular Weight | 141.12 g/mol | [3] |

| Physical Form | Solid | |

| Predicted Density | 1.179 ± 0.06 g/cm³ | [3] |

| Storage | Freezer |

1.2 The Analytical Workhorse: A Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is the bedrock of these studies. It must accurately quantify the parent compound and, critically, separate it from any potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard and most appropriate choice.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is well-suited for retaining a small organic molecule like this oxazole derivative.

-

Mobile Phase Scouting:

-

Prepare a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic phase (Acetonitrile or Methanol).

-

Run a gradient elution from 10% to 90% organic phase over 20 minutes to determine the approximate retention time.

-

Rationale: A gradient elution provides a wide-ranging screen to ensure all potential impurities, from polar to nonpolar, are eluted from the column.

-

-

Wavelength Selection: Using a photodiode array (PDA) detector, scan the UV spectrum of this compound from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This ensures maximum sensitivity for the parent compound.

-

Method Optimization:

-

Adjust the mobile phase composition and gradient slope to achieve a retention time for the parent peak between 5-10 minutes, with good peak shape (tailing factor < 1.5).

-

The method is considered "stability-indicating" once it can resolve the parent peak from all degradants generated during forced degradation studies (see Section 3.0).[4][5]

-

-

System Suitability: Before any analysis, perform system suitability tests. This includes multiple injections of a standard solution to ensure the system is performing consistently. Key parameters include retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates (>2000).

Solubility Assessment: Defining the Dissolution Landscape

Solubility dictates the rate and extent of absorption for orally administered drugs. We assess this property under both kinetic and thermodynamic conditions.[6]

2.1 High-Throughput Screening: Kinetic Solubility

Kinetic solubility is a rapid, non-equilibrium measurement of how readily a compound precipitates when an organic stock solution is introduced into an aqueous buffer.[1][6] It is invaluable for early-stage discovery to quickly flag compounds with potential issues.[6]

Protocol 2: Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, serially dilute the stock solution in DMSO.

-

Assay Execution: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is low (e.g., <2%) to minimize co-solvent effects.

-

Incubation: Shake the plate at room temperature for 1-2 hours.

-

Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

-

Analysis: The concentration at which a sharp increase in light scattering is observed is reported as the kinetic solubility.

2.2 The Gold Standard: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true saturation concentration of a compound in a solvent at equilibrium. The "shake-flask" method is the definitive technique for this measurement and is required for regulatory submissions.[7][8]

Protocol 3: Thermodynamic Solubility by the Shake-Flask Method

-

System Setup: Add an excess amount of solid this compound to vials containing various biorelevant media. A typical set includes:

-

0.1 N HCl (pH ~1.2, simulating gastric fluid)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8, simulating intestinal fluid)[8]

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours.

-

Rationale: This extended period ensures the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid.[9]

-

-

Phase Separation: After equilibration, allow the vials to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm PVDF filter to remove any remaining undissolved solid.

-

Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using the validated HPLC-UV method (Protocol 1).[1]

-

Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or mg/mL.

2.3 Expected Solubility Profile & Interpretation

| Solvent System | Predicted Solubility | Implication for Drug Development |

| Aqueous Buffer (pH 1.2 - 7.4) | Low | The oxazole ring is weakly basic (pKa of conjugate acid ~0.8), suggesting pH will have minimal impact on solubility.[10] Low aqueous solubility is a major hurdle for oral bioavailability and may necessitate enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations). |

| Ethanol / Methanol | Moderate to High | Good solubility in polar protic solvents is expected due to potential hydrogen bonding with the ester carbonyl. Useful for certain liquid formulation types. |

| DMSO / Acetonitrile | High | Expected to be highly soluble in polar aprotic solvents, making these suitable for preparing stock solutions for in vitro assays. |

Stability Assessment: Unveiling Molecular Liabilities

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12]

3.1 Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4][13] This helps to:

-

Identify likely degradation products and establish degradation pathways.[13]

-

Demonstrate the specificity of the stability-indicating analytical method.[4]

-

Provide insights into the intrinsic stability of the molecule.[4]

Protocol 4: Forced Degradation Studies

A single batch of this compound is subjected to the following conditions, aiming for 5-20% degradation of the parent compound.[5]

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Dissolve in 0.1 N NaOH and heat at 60-80°C. Note: Ester hydrolysis is a primary concern here, likely yielding 2-methyloxazole-5-carboxylic acid.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, heat a solution of the compound in a neutral buffer.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12][14]

After exposure, samples are neutralized (if necessary) and analyzed by the HPLC-UV method. A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

References

- 1. benchchem.com [benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. chembk.com [chembk.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. acdlabs.com [acdlabs.com]

- 14. ICH Official web site : ICH [ich.org]

A Technical Guide to the Synthesis of Methyl 2-methyloxazole-5-carboxylate: From Foundational Methods to Modern Applications

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for peptide bonds make it a highly sought-after heterocyclic motif in drug discovery. This guide provides an in-depth analysis of the synthetic origins of Methyl 2-methyloxazole-5-carboxylate, a versatile bifunctional building block. While a singular "initial discovery" publication for this fundamental molecule is historically ambiguous, its synthesis is deeply rooted in the foundational principles of heterocyclic chemistry. We will explore the most plausible and historically significant synthetic routes, detail their underlying mechanisms, provide validated experimental protocols, and contextualize the molecule's importance for researchers in pharmaceutical and chemical development.

The Strategic Importance of a Functionalized Oxazole Core

This compound (CAS 651059-70-0) is a strategically important synthetic intermediate.[3][4] The molecule possesses two distinct reactive handles: a methyl group at the C2 position, which can be a site for functionalization or act as a simple substituent, and a methyl ester at the C5 position, which is readily converted into amides, carboxylic acids, or more complex functionalities. This orthogonal reactivity allows for the sequential and controlled elaboration of molecular complexity, making it an ideal starting point for the construction of compound libraries and the synthesis of targeted active pharmaceutical ingredients (APIs). The oxazole core itself contributes to the overall physicochemical properties of a molecule, often enhancing metabolic stability and modulating receptor binding interactions.[1]

Foundational Synthetic Strategies: The van Leusen Oxazole Synthesis

One of the most efficient and widely adopted methods for the construction of the oxazole ring is the van Leusen Oxazole Synthesis, first reported in 1972.[1] This reaction is a powerful tool for forming 5-substituted oxazoles from aldehydes and is a highly probable route for an early, efficient synthesis of the target molecule's scaffold.[5]

Mechanistic Rationale and Causality

The van Leusen reaction leverages the unique reactivity of p-Toluenesulfonylmethyl isocyanide (TosMIC).[6] The key attributes of TosMIC that drive the reaction are:

-

Acidic Methylene Protons: The protons on the carbon between the sulfonyl and isocyanide groups are readily abstracted by a base.[6]

-

Isocyanide Carbon Electrophilicity/Nucleophilicity: The isocyanide group acts as a versatile "three-atom synthon" that participates in cyclization.[1]

-

Sulfinate as a Good Leaving Group: The tosyl group facilitates the final aromatization step.[7]

The reaction proceeds via a well-defined mechanism:

-

Deprotonation: A base (commonly potassium carbonate) deprotonates TosMIC to form a nucleophilic anion.

-

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of an aldehyde.

-

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline ring.[7][8]

-

Elimination (Aromatization): The presence of a proton on the C5 carbon allows for a base-promoted elimination of p-toluenesulfinic acid (TsH), which drives the formation of the stable aromatic oxazole ring.[5]

Visualizing the van Leusen Synthesis Workflow

Caption: Workflow for the van Leusen oxazole synthesis.

Self-Validating Protocol for a 2,5-Disubstituted Oxazole

While the classical van Leusen reaction yields 5-substituted oxazoles, modifications allow for 2,5-disubstitution. A logical approach for synthesizing this compound would involve reacting methyl isocyanoacetate with an acetaldehyde equivalent or using a related multi-component strategy. The following protocol is a robust, generalized procedure adapted from established methodologies.[9]

Objective: To synthesize a 2,5-disubstituted oxazole ring system.

Materials:

-

Methyl isocyanoacetate (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (2.5 eq) and methanol.

-

Addition of Reactants: To the stirred suspension at room temperature, add methyl isocyanoacetate (1.0 eq) followed by the slow addition of acetaldehyde (1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup - Solvent Removal: Allow the reaction to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Partition the resulting residue between ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure this compound.

Alternative Foundational Route: The Robinson-Gabriel Synthesis

Predating the van Leusen reaction by over six decades, the Robinson-Gabriel synthesis (1909-1910) is a classic method involving the cyclodehydration of a 2-acylamino-ketone.[10][11] This represents another plausible, albeit often more strenuous, route for an early synthesis.

Mechanistic Considerations

This synthesis requires a pre-formed 2-acylamino-ketone. For the target molecule, the required precursor would be methyl 2-(acetylamino)-3-oxopropanoate . The reaction proceeds by:

-

Protonation: A strong acid (e.g., H₂SO₄, PPA) protonates the ketone carbonyl, activating it towards nucleophilic attack.[9]

-

Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered dihydrooxazolol intermediate.

-

Dehydration: Subsequent elimination of two molecules of water (or a two-step dehydration) leads to the formation of the aromatic oxazole ring.

General Protocol for Robinson-Gabriel Cyclodehydration

This protocol is based on a one-pot modification using polyphosphoric acid (PPA) as both the solvent and dehydrating agent.[9]

Procedure:

-

Reaction Setup: In a flask protected from atmospheric moisture, heat polyphosphoric acid (PPA) to approximately 80-100°C to ensure it is fluid.

-

Addition of Precursor: Add the 2-acylamino-ketone precursor (1.0 eq) to the hot PPA with vigorous stirring.

-

Reaction: Increase the temperature to 160-180°C and maintain for 2-4 hours, monitoring by TLC.

-

Workup - Quenching: Allow the mixture to cool to below 100°C and carefully pour it onto a stirred mixture of ice and water.

-

Workup - Isolation: The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, perform an extraction with a suitable organic solvent like ethyl acetate.

-

Workup - Neutralization: Wash the collected solid or organic extract with a 5% sodium bicarbonate solution until neutral, followed by a final wash with water.

-

Drying and Purification: Dry the crude product and purify by recrystallization or column chromatography.

Data Summary and Comparative Analysis

| Parameter | Van Leusen Synthesis (Modified) | Robinson-Gabriel Synthesis |

| Key Reactants | Isocyanoacetate, Aldehyde | 2-Acylamino-ketone |

| Key Reagents | Base (e.g., K₂CO₃) | Strong Dehydrating Acid (H₂SO₄, PPA) |

| Temperature | Mild (Reflux in Methanol, ~65°C) | High (160-180°C) |

| Advantages | Mild conditions, high functional group tolerance, often high yields.[1] | Classic, robust method for specific precursors. |

| Disadvantages | Requires isocyanide precursors which can be lachrymatory. | Harsh acidic conditions, high temperatures, limited substrate scope.[10] |

Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 651059-70-0 |

| IUPAC Name | methyl 2-methyl-1,3-oxazole-5-carboxylate |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Physical Form | Solid |

| Storage Temp. | Freezer |

A Documented Precedent: Synthesis of the Ethyl Ester Analog

While the precise first synthesis of the methyl ester is not prominently documented, the synthesis of its closest analog, ethyl 2-methyl-1,3-oxazole-5-carboxylate , was reported in a 1996 publication in Tetrahedron Letters.[12] The synthesis of the target methyl ester would follow an identical chemical logic, substituting the corresponding methyl ester starting materials. This report provides a concrete historical anchor for the preparation of this specific 2,5-disubstituted oxazole scaffold, likely utilizing an isocyanide-based methodology that was well-established at the time.

Conclusion for the Modern Researcher

For the contemporary scientist or drug development professional, understanding the foundational synthesis of this compound provides critical insight into the robust and versatile nature of oxazole chemistry. While modern, metal-catalyzed methods for oxazole synthesis continue to be developed, the van Leusen synthesis remains a remarkably efficient, practical, and scalable approach for accessing this and related scaffolds.[13] Its mild conditions and operational simplicity ensure its continued relevance in both academic and industrial settings. This guide serves as a technical resource, grounding the utility of this valuable building block in the solid principles of established organic synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 651059-70-0 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged heterocyclic scaffold fundamental to medicinal chemistry and organic synthesis.[1][2] This guide provides a detailed examination of the reactivity of Methyl 2-methyloxazole-5-carboxylate, a bifunctionalized derivative whose chemistry is governed by the nuanced interplay of its electron-donating C2-methyl group and electron-withdrawing C5-methyl carboxylate group. We will explore the molecule's behavior in electrophilic and nucleophilic substitutions, cycloaddition reactions, and metalation-based functionalizations. This analysis emphasizes the causal relationships between the electronic structure of the substituted oxazole and its synthetic utility, offering field-proven insights and detailed protocols for laboratory application.

The Oxazole Core: An Electronic and Reactivity Overview

Fundamental Properties of the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity, derived from the delocalization of six π-electrons, confers significant thermal stability.[3][4] However, the high electronegativity of the oxygen and the pyridine-like nitrogen atom at position 3 creates an uneven electron distribution. This renders the ring system electron-deficient compared to carbocyclic aromatic rings, generally deactivating it towards electrophilic attack.[5]

The relative acidity of the ring protons is a critical feature, following the order C2 > C5 > C4.[4] The C2 proton is the most acidic (pKa ≈ 20), making this position the primary site for deprotonation by strong bases in unsubstituted oxazoles.[3]

Electronic Profile of this compound

In this compound, the inherent reactivity of the oxazole core is modulated by two substituents with opposing electronic effects.

-

C2-Methyl Group (-CH₃): An electron-donating group (EDG) through induction and hyperconjugation. It increases the electron density of the ring, particularly at the C5 and C4 positions, which would typically activate the ring towards electrophilic attack.

-

C5-Methyl Carboxylate Group (-COOCH₃): A strong electron-withdrawing group (EWG) through resonance and induction. It significantly reduces the electron density of the ring, especially at the C4 and C2 positions, deactivating it towards electrophilic attack and increasing the acidity of the C4-H proton.

The net effect is a highly polarized ring where the deactivating influence of the C5-ester dominates, making electrophilic substitution challenging while simultaneously activating the C4 position for nucleophilic attack via deprotonation.

Electrophilic Aromatic Substitution (SEAr)

Mechanistic Considerations

Direct electrophilic substitution on the oxazole ring is intrinsically difficult due to its electron-deficient nature.[5][6] The potent deactivating effect of the C5-methyl carboxylate group in this compound exacerbates this, meaning that classical SEAr reactions like nitration, sulfonation, or Friedel-Crafts alkylation generally require forcing conditions and result in low yields, if they proceed at all.[6]

Regioselectivity

Should an SEAr reaction be forced, the regiochemical outcome is dictated by the directing effects of the existing substituents. The C2-methyl group directs ortho/para, activating the C5 and C4 positions. The C5-ester group is a meta-director, deactivating the C4 position. The most electron-rich and least sterically hindered position available for an incoming electrophile is C4. Therefore, C4 is the predicted site of substitution, though the overall reactivity remains very low.

| Position | Influence of C2-Methyl (EDG) | Influence of C5-Ester (EWG) | Net Effect on SEAr |

| C4 | Activating | Deactivating (strong) | Strongly Deactivated |

| C5 | (Substituted) | (Substituted) | N/A |

Deprotonation and Nucleophilic Reactivity

The most synthetically valuable reactivity pathway for this molecule involves leveraging the acidity of the C4-H proton for deprotonation (metalation), followed by quenching with an electrophile.

C4-Metalation

While the C2 proton is the most acidic in unsubstituted oxazoles, the C2 position in the title compound is blocked by a methyl group. The electron-withdrawing C5-ester significantly increases the acidity of the adjacent C4 proton, making it the most acidic site on the ring. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively deprotonates the C4 position to generate a stable 4-lithiooxazole intermediate.[7][8] This approach circumvents the challenges of direct electrophilic substitution and provides a reliable entry point for C4-functionalization.

Reactivity of the Ester Group

The C5-methyl carboxylate group is susceptible to standard nucleophilic acyl substitution reactions. This allows for further diversification of the molecule.

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid.

-

Amidation: The ester can be converted to an amide directly by heating with an amine or by first hydrolyzing to the acid and then using standard peptide coupling reagents (e.g., HATU, EDC).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.

Cycloaddition Reactions: The Diels-Alder Approach

Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful transformation for synthesizing pyridine derivatives.[3][6] The reaction proceeds through a bicyclic intermediate which then eliminates a small molecule (like water) to aromatize.[9]

The reactivity of this compound in a Diels-Alder reaction is a balance of its substituent effects. The C2-methyl group (EDG) slightly promotes the reaction, while the C5-ester (EWG) makes the oxazole more electron-poor. This makes it more suitable for an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.[3] However, protonation or coordination of a Lewis acid to the oxazole nitrogen can facilitate reactions with standard dienophiles by lowering the LUMO energy of the oxazole diene system.[10][11][12]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Formation of Methyl 2-methyloxazole-5-carboxylate via Cyclization Reactions

Preamble: The Oxazole Core in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role in the development of numerous pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents. Methyl 2-methyloxazole-5-carboxylate represents a quintessential example of a functionalized oxazole, featuring key substitution points that allow for further molecular elaboration. Understanding the mechanistic underpinnings of its formation is paramount for researchers aiming to design and synthesize novel oxazole-containing compounds with tailored properties. This guide provides an in-depth exploration of the core cyclization mechanisms that govern the synthesis of this and related 2,5-disubstituted oxazoles.

Part 1: Foundational Mechanisms of Oxazole Ring Formation

The construction of the oxazole core is typically achieved through cyclodehydration or oxidative cyclization reactions. Several named reactions have become cornerstones of oxazole synthesis, each offering distinct advantages depending on the desired substitution pattern and available precursors.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Pathway

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction remains one of the most fundamental and reliable methods for synthesizing oxazoles.[1][2] The core principle involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone precursor.[2][3]

Causality of the Mechanism: The reaction is driven by the nucleophilicity of the amide oxygen and the electrophilicity of the ketone carbonyl, facilitated by a strong acid catalyst or dehydrating agent. The choice of agent is critical; reagents like concentrated sulfuric acid, polyphosphoric acid, phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) are commonly employed to promote both the initial cyclization and the final, often rate-limiting, dehydration step.[3][4]

Mechanistic Steps:

-

Carbonyl Activation: The ketone carbonyl of the α-acylamino ketone is protonated by the acid catalyst, significantly increasing its electrophilicity.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate, a hemiaminal-like species known as a dihydrooxazolol or oxazoline alcohol.[4]

-

Dehydration: The hydroxyl group of the intermediate is protonated, converting it into a good leaving group (water). Elimination of water, often with the assistance of a conjugate base, results in the formation of a double bond, yielding the stable, aromatic oxazole ring.

Caption: Key steps in the Robinson-Gabriel synthesis.

The Van Leusen Oxazole Synthesis: An Isocyanide-Based Approach

The Van Leusen reaction provides a powerful alternative for constructing the oxazole ring, particularly when starting from an aldehyde.[5][6] This method utilizes tosylmethyl isocyanide (TosMIC), a versatile C-N=C synthon, as a key reagent.[7]

Causality of the Mechanism: The unique reactivity of TosMIC is central to this transformation. The tosyl (p-toluenesulfonyl) group serves two purposes: it acidifies the adjacent methylene protons, allowing for easy deprotonation, and it acts as an excellent leaving group in the final elimination step.[6][7] The isocyanide carbon provides the necessary framework for cyclization.

Mechanistic Steps:

-

Deprotonation of TosMIC: A strong, non-nucleophilic base (e.g., potassium tert-butoxide) deprotonates TosMIC to form a nucleophilic anion.[8]

-

Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde substrate.

-

5-endo-dig Cyclization: The resulting alkoxide undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a 5-membered dihydrooxazoline ring.[5][6]

-

Elimination: The presence of a proton at the C4 position allows for a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which drives the reaction towards the formation of the aromatic oxazole.[6]

Caption: Key steps in the Van Leusen oxazole synthesis.

Modern Metal-Catalyzed and Metal-Free Cyclizations

While the Robinson-Gabriel and Van Leusen syntheses are foundational, modern organic chemistry has introduced a variety of innovative methods, often featuring milder conditions and broader substrate scopes.

-

Palladium-Catalyzed Cyclization: This approach involves the reaction of N-propargylamides with aryl iodides. The mechanism proceeds through a palladium-catalyzed coupling step, followed by an in-situ, base-catalyzed cyclization of the resulting intermediate to yield 2,5-disubstituted oxazoles.[9]

-

Iodine-Catalyzed Domino Reactions: An efficient, metal-free synthesis of 2,5-disubstituted oxazoles can be achieved through an iodine-catalyzed tandem oxidative cyclization.[10] This method can utilize readily available starting materials like aromatic aldehydes and 2-amino-1-phenylethanone, offering excellent functional group compatibility under mild conditions.[10]

-

Hypervalent Iodine-Mediated Synthesis: Reagents such as phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form a wide range of functionalized oxazoles, avoiding the use of heavy metals.[11]

Part 2: Synthesis and Mechanistic Analysis of this compound

To form the target molecule, this compound, we require a synthetic strategy that installs a methyl group at the C2 position and a methyl carboxylate group at the C5 position. A retrosynthetic analysis based on the Robinson-Gabriel pathway is particularly instructive.

Retrosynthetic Approach (Robinson-Gabriel):

Caption: Retrosynthesis of the target molecule.

This analysis reveals that the key precursor is Methyl 2-acetamido-3-oxobutanoate . This α-acylamino-β-ketoester contains all the necessary atoms in the correct arrangement to undergo a cyclodehydration reaction to form the desired product.

Part 3: Experimental Protocol and Data

This section provides a representative, self-validating protocol for the synthesis of a 2,5-disubstituted oxazole via the Robinson-Gabriel pathway. The causality behind each step is explained to ensure a robust and reproducible procedure.

Workflow for Oxazole Synthesis

Caption: General experimental workflow for synthesis.

Protocol: Robinson-Gabriel Synthesis of this compound

Objective: To synthesize this compound from Methyl 2-acetamido-3-oxobutanoate via acid-catalyzed cyclodehydration.

Materials & Reagents:

-

Methyl 2-acetamido-3-oxobutanoate (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.0 - 3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup (Self-Validation Checkpoint 1): To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the starting material, Methyl 2-acetamido-3-oxobutanoate. Dissolve it in a minimal amount of anhydrous DCM. Causality: Using an anhydrous solvent and inert atmosphere prevents the introduction of water, which could compete with the intramolecular cyclization and reduce yield.

-

Addition of Dehydrating Agent (Self-Validation Checkpoint 2): Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid dropwise with vigorous stirring. Causality: The addition is performed slowly and at a low temperature to control the highly exothermic reaction of mixing the acid with the organic substrate, preventing degradation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

-

Quenching and Workup (Self-Validation Checkpoint 3): Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This quenches the reaction and dilutes the acid. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Causality: Neutralization is essential to remove the acid catalyst and prepare the product for extraction into an organic solvent. The use of ice controls the heat generated during neutralization.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Causality: The brine wash removes residual water, and the drying agent removes all traces of water from the organic phase, which is crucial before solvent removal.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Data on Oxazole Synthesis Methods

| Synthesis Method | Key Reagents | Typical Substrates | Conditions | Advantages |

| Robinson-Gabriel [1][3][4] | H₂SO₄, POCl₃, P₂O₅ | α-Acylamino ketones | Often harsh, acidic, high temp. | Classic, reliable, good for specific precursors |

| Van Leusen [5][6][8] | TosMIC, Strong Base | Aldehydes | Mild to moderate, basic | Excellent for converting aldehydes, versatile |

| Iodine-Catalyzed [10][12] | I₂, TBHP, Base | Aldehydes, Ketones, Amino acids | Mild, metal-free | High functional group tolerance, "green" |

| Palladium-Catalyzed [9] | Pd catalyst, Ligand, Base | N-Propargylamides, Aryl halides | Mild, requires catalyst | Convergent, good for complex structures |

References

- 1. synarchive.com [synarchive.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]